molecular formula C12H19N B13531248 2,2-Dimethyl-3-(m-tolyl)propan-1-amine

2,2-Dimethyl-3-(m-tolyl)propan-1-amine

Cat. No.: B13531248
M. Wt: 177.29 g/mol
InChI Key: QXGMGSPSZSNAJK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(m-tolyl)propan-1-amine is an organic compound with the molecular formula C12H19N. It is a derivative of propan-1-amine, where the amine group is attached to a propyl chain substituted with a 3-methylphenyl group and two methyl groups at the second carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine typically involves the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of a base such as tetrabutylammonium iodide. The resulting aldehyde is then reduced using sodium borohydride (NaBH4) to yield the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(m-tolyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of new amine derivatives with different functional groups.

Scientific Research Applications

2,2-Dimethyl-3-(m-tolyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(m-tolyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-3-(m-tolyl)propan-1-amine is unique due to its specific substitution pattern and the presence of both methyl and amine groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

2,2-dimethyl-3-(3-methylphenyl)propan-1-amine

InChI

InChI=1S/C12H19N/c1-10-5-4-6-11(7-10)8-12(2,3)9-13/h4-7H,8-9,13H2,1-3H3

InChI Key

QXGMGSPSZSNAJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C)(C)CN

Origin of Product

United States

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